molecular formula C22H29N5O3 B11250323 2-(4-Methoxyphenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone

2-(4-Methoxyphenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B11250323
M. Wt: 411.5 g/mol
InChI Key: ZSFODMFYMBAIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a combination of aromatic, piperazine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the 4-methoxyphenyl ethanone intermediate, followed by the introduction of the piperazine and pyrimidine groups through nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring could be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a phenol, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1-(4-piperazin-1-yl)ethanone: Lacks the pyrimidine moiety.

    1-(4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone: Lacks the methoxyphenyl group.

    2-(4-Methoxyphenyl)-1-(4-(4-methylpyrimidin-2-yl)piperazin-1-yl)ethanone: Lacks the morpholine group.

Uniqueness

2-(4-Methoxyphenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H29N5O3

Molecular Weight

411.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C22H29N5O3/c1-17-15-20(25-11-13-30-14-12-25)24-22(23-17)27-9-7-26(8-10-27)21(28)16-18-3-5-19(29-2)6-4-18/h3-6,15H,7-14,16H2,1-2H3

InChI Key

ZSFODMFYMBAIAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.